1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
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Description
1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the condensation of hydrazines with 1,3-dicarbonyl compounds. For instance, the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid was achieved through ester condensation, cyclization, and hydrolysis starting from diethyl oxalate and 2-pentanone, with a total yield of 73.26% . Similarly, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared from a one-pot condensation reaction involving ethyl acetoacetate and phenyl hydrazine . These methods could potentially be adapted for the synthesis of 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined to crystallize in the monoclinic system with space group P21/c . These techniques would be essential in analyzing the molecular structure of 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including alkylation, acylation, and cyclocondensation. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates were synthesized via regioselective acylation and alkylation reactions . Additionally, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective cyclocondensation reactions to synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones . These reactions could be relevant for further functionalization of 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as melting points, solubility, and stability, can be studied using techniques like thermo gravimetric analysis and DFT calculations . For example, DFT studies provided insights into the electronic structure and molecular geometry of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate . These analyses would be crucial for understanding the properties of 1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate and predicting its behavior in various environments.
Scientific Research Applications
properties
IUPAC Name |
2-ethyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-12-9(10(13)14)6-8(11-12)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGHINKQRGJIHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646602 |
Source
|
Record name | 1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1015845-75-6 |
Source
|
Record name | 1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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